Trichloroepoxyethane
Overview
Description
Trichloroepoxyethane, also known as 2,2,3-trichlorooxirane, is an organic compound with the molecular formula C2HCl3O. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its role as a metabolite in various biological systems, including in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroepoxyethane can be synthesized through the epoxidation of trichloroethylene. This process involves the reaction of trichloroethylene with an oxidizing agent, such as peracetic acid or hydrogen peroxide, under controlled conditions to form the epoxide ring .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorination of ethylene to produce trichloroethylene, followed by epoxidation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trichloroepoxyethane undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form trichloroacetaldehyde (chloral) and trichloroacetic acid.
Reduction: Reduction reactions can convert it into less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Peracetic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation Products: Trichloroacetaldehyde, trichloroacetic acid.
Reduction Products: Dichloroepoxyethane, monochloroepoxyethane.
Substitution Products: Various substituted epoxides depending on the nucleophile used.
Scientific Research Applications
Trichloroepoxyethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It serves as a metabolite in studies involving trichloroethylene metabolism.
Industry: Utilized in the production of various industrial chemicals and solvents.
Mechanism of Action
The mechanism of action of trichloroepoxyethane involves its interaction with biological molecules. As an epoxide, it can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to mutagenic and carcinogenic effects. The compound’s reactivity is primarily due to the strained three-membered ring, which makes it highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar chlorination but lacks the epoxide ring.
Trichloroethylene: The precursor to trichloroepoxyethane, used as an industrial solvent.
Uniqueness: this compound is unique due to its epoxide ring, which imparts distinct chemical reactivity compared to its non-epoxide counterparts. This reactivity makes it valuable in various chemical synthesis processes and biological studies .
Properties
IUPAC Name |
2,2,3-trichlorooxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1-2(4,5)6-1/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMXCVYESRODNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937663 | |
Record name | 2,2,3-Trichlorooxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16967-79-6 | |
Record name | 2,2,3-Trichlorooxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16967-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloroepoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3-Trichlorooxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICHLOROETHYLENE EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXK2817N87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TCE epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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